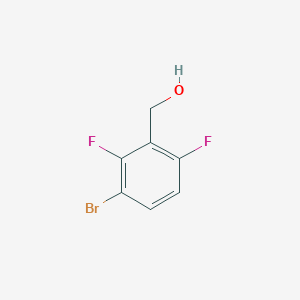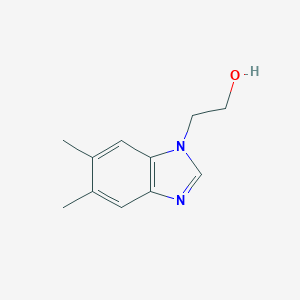
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole (HEMB) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HEMB is a benzimidazole derivative that is synthesized through a multistep process and has shown promising results in various biological studies.
Mécanisme D'action
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activity of reactive oxygen species (ROS) and reduce oxidative stress. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole also modulates the activity of various enzymes and signaling pathways involved in inflammation and cell proliferation. Additionally, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been found to interact with DNA and RNA, potentially affecting gene expression.
Effets Biochimiques Et Physiologiques
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of NF-κB, a transcription factor involved in inflammation. Furthermore, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for various assays and experiments. However, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be considered when designing experiments using 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole.
Orientations Futures
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has shown promising results in various biological studies, and there are several future directions for research. One potential area of research is the use of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole in combination with other compounds to enhance its therapeutic effects. Additionally, further studies are needed to investigate the potential use of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole in treating neurodegenerative diseases and other conditions. Furthermore, the mechanisms of action of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole need to be further elucidated to understand its full therapeutic potential.
Conclusion:
In conclusion, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole is a benzimidazole derivative that has shown promising results in various biological studies. Its synthesis method has been optimized to obtain high yields and purity levels. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has potential therapeutic applications due to its antioxidant, anti-inflammatory, and anti-cancer properties. It exerts its biological effects through multiple mechanisms of action and has various biochemical and physiological effects. While 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has some limitations, it has several advantages for lab experiments. There are several future directions for research, including investigating the potential use of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole in combination with other compounds and in treating neurodegenerative diseases.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
134295-89-9 |
|---|---|
Nom du produit |
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole |
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-(5,6-dimethylbenzimidazol-1-yl)ethanol |
InChI |
InChI=1S/C11H14N2O/c1-8-5-10-11(6-9(8)2)13(3-4-14)7-12-10/h5-7,14H,3-4H2,1-2H3 |
Clé InChI |
PEWXZZXSQIRFCS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCO |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C=N2)CCO |
Synonymes |
1H-Benzimidazole-1-ethanol,5,6-dimethyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)
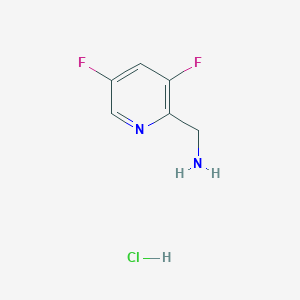
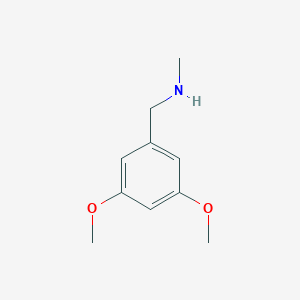
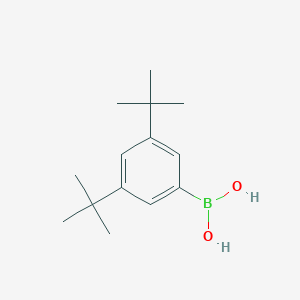
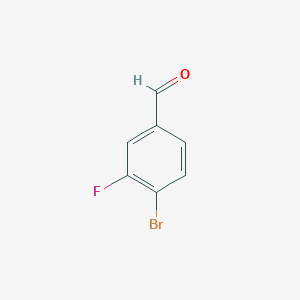
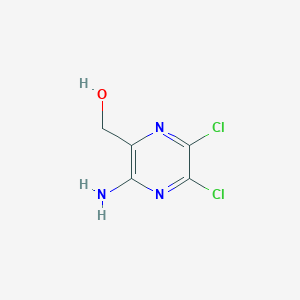

![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)

![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)


